molecular formula C16H11NS B12918910 9-[(Prop-2-yn-1-yl)sulfanyl]acridine CAS No. 112664-87-6

9-[(Prop-2-yn-1-yl)sulfanyl]acridine

Cat. No.: B12918910
CAS No.: 112664-87-6
M. Wt: 249.3 g/mol
InChI Key: OHQABHFWCZYZRA-UHFFFAOYSA-N
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Description

Significance of the Acridine (B1665455) Heterocyclic Framework in Contemporary Chemical Research

The acridine framework, consisting of two benzene (B151609) rings fused to a central pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. mdpi.com First isolated from coal tar in the late 19th century, acridine and its derivatives have since been the subject of intensive study. researchgate.net A primary reason for this sustained interest is the planar nature of the tricyclic system, which facilitates intercalation between the base pairs of DNA. This ability to interact with DNA is a cornerstone of the biological activity of many acridine derivatives, leading to their development as anticancer and antimicrobial agents. mdpi.comresearchgate.net

Acridine-based compounds have a rich history in medicine, with notable examples including quinacrine (B1676205) (an antimalarial agent) and amsacrine (B1665488) (an anticancer drug). researchgate.net The mechanism of action for many of these drugs involves the inhibition of crucial enzymes like topoisomerase II, which manages DNA topology during replication and transcription. mdpi.comnih.gov By stabilizing the complex between DNA and topoisomerase, these compounds introduce DNA strand breaks, ultimately leading to cell death in rapidly proliferating cancer cells. nih.gov Beyond oncology, the acridine scaffold is integral to the development of fluorescent probes, dyes, and compounds with antibacterial, antiviral, and antiparasitic properties. mdpi.comnih.gov

Overview of 9-Substituted Acridine Derivatives in Academic Studies

The chemical reactivity of the acridine ring system is not uniform. The nitrogen atom in the central ring creates electron deficiency, particularly at the C9 position. This electronic characteristic makes the 9-position highly susceptible to nucleophilic substitution, rendering it the most common site for chemical modification. pharmaguideline.com Consequently, a vast library of 9-substituted acridine derivatives has been synthesized and evaluated in academic and industrial research.

The synthesis of these derivatives often begins with 9-chloroacridine (B74977), a versatile intermediate formed from reactions like the treatment of diphenylamine-2-carboxylic acid with phosphorus oxychloride. pharmaguideline.com This reactive precursor allows for the introduction of a wide array of functional groups through reactions with various nucleophiles, including amines, phenols, and thiols. nih.govnih.gov Studies on 9-anilinoacridines (where an aniline (B41778) group is attached at the 9-position) have been particularly fruitful, leading to the development of potent topoisomerase inhibitors. nih.govnih.gov Researchers have systematically modified the substituents on both the acridine core and the 9-position side chain to explore structure-activity relationships, aiming to enhance efficacy and reduce side effects. nih.gov These academic investigations have demonstrated that modifications at the C9 position profoundly influence the biological and photophysical properties of the resulting molecules.

Structural Elucidation of 9-[(Prop-2-yn-1-yl)sulfanyl]acridine within the Acridine Chemical Class

The compound this compound belongs to the class of 9-thioether acridine derivatives. Its structure consists of the core tricyclic acridine system, with a propargyl sulfide (B99878) group attached to the C9 position. The propargyl group is characterized by a terminal alkyne (a carbon-carbon triple bond).

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of 9-chloroacridine with prop-2-yne-1-thiol (propargyl mercaptan). In this reaction, the sulfur atom of the thiol acts as the nucleophile, displacing the chloride ion at the electron-deficient C9 position of the acridine ring. researchgate.net

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would reveal characteristic signals for the eight aromatic protons on the acridine scaffold, typically appearing as a complex series of multiplets in the downfield region (approx. 7.5-8.6 ppm). nih.govchemicalbook.com The propargyl moiety would show a methylene (B1212753) group (-S-CH₂-) signal, likely a doublet, and a terminal alkyne proton (-C≡CH) signal, appearing as a triplet further upfield. ¹³C NMR would show distinct signals for the 13 carbons of the acridine core and the three carbons of the propargyl group. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum would provide key evidence for the functional groups. A sharp, weak absorption around 3300 cm⁻¹ would indicate the ≡C-H stretch of the terminal alkyne, while a weak absorption around 2100-2200 cm⁻¹ would correspond to the C≡C triple bond stretch.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound and to analyze its fragmentation patterns, further corroborating the proposed structure.

Table 1: Predicted Spectroscopic Data for this compound

Technique Functional Group Predicted Chemical Shift / Wavenumber
¹H NMR Acridine Aromatic Protons ~ 7.5 - 8.6 ppm (multiplets)
Methylene Protons (-S-CH₂-) ~ 3.5 - 4.5 ppm (doublet)
Acetylenic Proton (-C≡CH) ~ 2.0 - 3.0 ppm (triplet)
¹³C NMR Acridine Aromatic Carbons ~ 115 - 150 ppm
Alkyne Carbons (-C≡C-) ~ 70 - 90 ppm
Methylene Carbon (-S-CH₂-) ~ 20 - 30 ppm
IR Spectroscopy Acetylenic C-H Stretch ~ 3300 cm⁻¹
C≡C Stretch ~ 2100 - 2200 cm⁻¹

Rationale for Investigating Sulfur- and Alkyne-Functionalized Acridine Systems

The deliberate incorporation of both a sulfur atom and a terminal alkyne group into the acridine scaffold is driven by strategic goals in chemical biology and drug design. Each component imparts unique and valuable properties to the final molecule.

The Sulfur Linker: The introduction of a sulfur atom to create a thioether linkage at the C9 position is a common strategy in modifying acridine derivatives. nih.govresearchgate.net Compared to their oxygen (ether) or nitrogen (amino) analogues, sulfur-containing acridines can exhibit different electronic properties, lipophilicity, and metabolic stability. The sulfur atom can also be oxidized to the corresponding sulfoxide (B87167) or sulfone, providing a route to further diversify the chemical properties and biological activity of the parent compound. researchgate.net Research has shown that 9-(phenylthio)acridines possess moderate cytotoxicity against cancer cell lines, establishing the biological relevance of this linkage. nih.gov

The Terminal Alkyne Functionality: The propargyl group provides a terminal alkyne, which is an exceptionally versatile and powerful functional group in modern chemistry. Its primary utility lies in its ability to participate in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent attachment of the acridine molecule to other molecules containing an azide (B81097) group, such as biomolecules, fluorescent tags, or solid supports. This makes this compound a valuable chemical probe or a building block for creating more complex molecular architectures. nih.govnih.govstthomas.edu The alkyne itself can also be a key pharmacophore, and its small, linear, and rigid nature can be exploited to probe binding pockets in enzymes or receptors.

Properties

CAS No.

112664-87-6

Molecular Formula

C16H11NS

Molecular Weight

249.3 g/mol

IUPAC Name

9-prop-2-ynylsulfanylacridine

InChI

InChI=1S/C16H11NS/c1-2-11-18-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h1,3-10H,11H2

InChI Key

OHQABHFWCZYZRA-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies for 9 Prop 2 Yn 1 Yl Sulfanyl Acridine and Analogous Structures

Established Synthetic Pathways for the Acridine (B1665455) Nucleus

The formation of the tricyclic acridine core is a well-established area of heterocyclic chemistry, with both classical named reactions and contemporary methods offering various routes to this scaffold.

Historical and Named Reactions for Acridine Formation

Several named reactions have historically been employed for the synthesis of acridines, each with its own set of advantages and limitations. nih.govtandfonline.com These methods typically involve the condensation and cyclization of appropriately substituted aromatic precursors.

Ullmann Synthesis: The Ullmann condensation is a versatile method for forming carbon-nitrogen and carbon-carbon bonds. organic-chemistry.org In the context of acridine synthesis, it often involves the copper-catalyzed reaction of an anthranilic acid derivative with an aryl halide, followed by cyclization of the resulting N-arylanthranilic acid to an acridone (B373769). The acridone can then be reduced to the corresponding acridine. nih.govscribd.com The reaction is a simple aromatic acylation, and the cyclization can be effected by various acylating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). scribd.com

Bernthsen Synthesis: The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270 °C). wikipedia.orgnih.gov This reaction directly yields a 9-substituted acridine. nih.gov While effective, the harsh reaction conditions can limit its applicability. wikipedia.org More recent modifications have utilized microwave irradiation and catalysts like p-toluenesulfonic acid (p-TSA) to improve yields and reduce reaction times under solvent-free conditions. tandfonline.comtandfonline.com

Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group (e.g., a ketone) to form a quinoline (B57606) ring system. researchgate.net This methodology can be extended to the synthesis of acridines by using appropriate precursors that lead to the annulation of the third ring. wikipedia.org The reaction is typically catalyzed by acids or bases. jk-sci.com

Table 1: Comparison of Historical Named Reactions for Acridine Synthesis
ReactionKey ReactantsCatalyst/ConditionsPrimary ProductReferences
Ullmann SynthesisN-arylanthranilic acidAcylating agent (e.g., PPA, POCl₃)Acridone (precursor to acridine) nih.govscribd.com
Bernthsen SynthesisDiarylamine, Carboxylic acid/anhydrideZnCl₂, heat (200-270 °C)9-Substituted acridine wikipedia.orgnih.gov
Friedländer Synthesis2-Aminoaryl aldehyde/ketone, Compound with active methylene groupAcid or base catalysisAcridine derivative wikipedia.orgjk-sci.com

Modern Approaches to Acridine Core Construction

Contemporary organic synthesis has seen the development of more efficient and versatile methods for constructing the acridine framework, often characterized by milder reaction conditions and the ability to generate molecular diversity.

Photo-excitation with Cascade Annulation: A recent innovative approach involves the integration of photo-excitation of ortho-alkyl nitroarenes with a copper-promoted cascade annulation. This one-pot, aerobic reaction with arylboronic acids allows for the modular construction of a wide array of acridine derivatives, including those that are difficult to synthesize via traditional methods. nih.govresearchgate.net

Multi-component Reactions (MCRs): MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. wikipedia.org Several MCRs have been developed for the synthesis of acridine derivatives, often involving the condensation of an aldehyde, a 1,3-dicarbonyl compound, and an amine or ammonia (B1221849) source. wikipedia.orgresearchgate.net These reactions are highly atom-economical and can be performed under environmentally benign conditions. researchgate.net

One-pot Syntheses: One-pot syntheses, which may or may not be multi-component reactions, offer significant advantages in terms of efficiency and sustainability by avoiding the isolation of intermediates. Various one-pot procedures for acridine synthesis have been reported, often utilizing catalysts to drive sequential reactions. For instance, novel acridine derivatives can be synthesized through a one-pot condensation of sartalone, a substituted aldehyde, and ammonia in polyethylene (B3416737) glycol (PEG-400) as a green solvent. researchgate.net Another example is the synthesis of 9-chloro-1-methylacridine-4-carboxylic acid through a one-pot greener-Wittig reaction followed by methylation. scribd.com

Table 2: Overview of Modern Synthetic Approaches to the Acridine Core
MethodKey FeaturesTypical ReactantsReferences
Photo-excitation with Cascade AnnulationOne-pot, aerobic, modularo-Alkyl nitroarenes, Arylboronic acids nih.govresearchgate.net
Multi-component ReactionsHigh atom economy, operational simplicityAldehydes, 1,3-Dicarbonyl compounds, Amines/Ammonia wikipedia.orgresearchgate.net
One-pot SynthesesAvoids intermediate isolation, efficientVaries depending on the specific protocol scribd.comresearchgate.netnih.gov

Strategies for Introducing the Sulfanyl (B85325) Moiety at the Acridine 9-Position

The introduction of a sulfur-containing functional group at the 9-position of the acridine ring is a key step in the synthesis of the target molecule. The most common and direct approach involves the nucleophilic substitution of a suitable leaving group at this position.

The 9-position of the acridine nucleus is electron-deficient and therefore susceptible to nucleophilic attack. pharmaguideline.com A common strategy is to first synthesize 9-chloroacridine (B74977), which serves as an excellent precursor for introducing various nucleophiles. 9-Chloroacridine can be prepared from N-phenylanthranilic acid by treatment with phosphorus oxychloride (POCl₃). pharmaguideline.com

Once 9-chloroacridine is obtained, the sulfanyl moiety can be introduced through a nucleophilic aromatic substitution (SNAr) reaction with a sulfur-containing nucleophile. For the synthesis of 9-[(Prop-2-yn-1-yl)sulfanyl]acridine, this would involve the reaction of 9-chloroacridine with prop-2-yne-1-thiol (propargyl mercaptan) or its corresponding thiolate. The nucleophilicity of thiols and thiolates makes them excellent partners for this type of transformation. libretexts.org

Propargylation Reactions for Alkyne Functionalization

The final step in the synthesis of this compound is the introduction of the propargyl group. This can be achieved either by reacting a pre-formed 9-thioacridine with a propargylating agent or by using a propargyl-containing sulfur nucleophile in the reaction with 9-chloroacridine.

Direct Propargylation Reaction Methodologies

Direct propargylation involves the reaction of a nucleophile, in this case, the sulfur atom of a 9-thioacridine derivative, with a propargyl electrophile. A common and straightforward propargylating agent is propargyl bromide. researchgate.net The reaction is typically carried out in the presence of a base to deprotonate the thiol, generating a more nucleophilic thiolate anion. Ruthenium-catalyzed S-propargylation of thiols using propargylic carbonates has also been reported as an efficient method. researchgate.net

Sequential Reactions Involving Propargyl Amines or Alkynes in Heterocyclic Synthesis

While not directly applicable to the final propargylation step in this specific synthesis, it is noteworthy that propargyl amines are versatile building blocks in heterocyclic synthesis. researchgate.netnih.gov They can participate in a variety of cascade and annulation reactions to form diverse heterocyclic systems. nih.gov For instance, propargyl amines can be used in the synthesis of pyrazines through a gold-catalyzed cascade annulation with aldehydes. nih.gov These methodologies highlight the utility of the propargyl group as a reactive handle in the construction of complex molecules.

Modular Synthesis and Derivatization Approaches for this compound

The modular synthesis of this compound typically begins with the preparation of a 9-substituted acridine precursor, which is then elaborated. A common and effective starting material is 9-chloroacridine, synthesized from N-phenylanthranilic acid and phosphorus oxychloride. orgsyn.orgpharmaguideline.com This key intermediate readily undergoes nucleophilic aromatic substitution at the 9-position, which is highly activated towards such reactions. pharmaguideline.com

The introduction of the (prop-2-yn-1-yl)sulfanyl side chain is achieved by reacting 9-chloroacridine with propargyl mercaptan (prop-2-yne-1-thiol). This reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the thiol displaces the chloride ion on the acridine ring.

Functionalization of the Terminal Alkyne Moiety (e.g., Cu(I)-catalyzed Azide-Alkyne Cycloaddition 'Click' Reactions)

The terminal alkyne group of this compound is a versatile handle for a wide range of chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org This reaction provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov

The CuAAC reaction involves the coupling of the terminal alkyne of the acridine derivative with an organic azide (B81097) in the presence of a copper(I) catalyst. nih.gov The copper(I) species can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. nih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. wikipedia.org

Table 1: Examples of Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Alkyne ReactantAzide ReactantCatalyst SystemProduct
This compoundBenzyl azideCuSO₄/Sodium Ascorbate9-{[1-(Benzyl)-1H-1,2,3-triazol-4-yl]methylsulfanyl}acridine
This compoundAzido-functionalized polyethylene glycol (PEG)CuIPEGylated 9-sulfanylacridine-triazole conjugate
This compoundGlycosyl azideCu(OAc)₂/Sodium AscorbateGlycoconjugated 9-sulfanylacridine-triazole derivative

The resulting triazole-linked acridine conjugates can exhibit novel properties, and this methodology allows for the rapid generation of a library of diverse compounds for various applications.

Modification of the Acridine Ring System

Further diversification of the this compound scaffold can be achieved by modifying the acridine ring itself. The acridine system is susceptible to both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

Electrophilic attack on the acridine ring generally occurs at the 2- and 7-positions, which are the most electron-rich. pharmaguideline.com Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the acridine ring. libretexts.org

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms. lumenlearning.com

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group (-SO₃H). libretexts.org

These newly introduced functional groups can then be further manipulated. For instance, a nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions.

Nucleophilic Aromatic Substitution:

While the 9-position is the most reactive towards nucleophiles in 9-haloacridines, other positions on the acridine ring can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com For example, a nitro-substituted 9-thioacridine derivative could potentially undergo nucleophilic displacement of the nitro group.

The specific conditions and regioselectivity of these reactions can be influenced by the substituents already present on the acridine ring and the nature of the attacking electrophile or nucleophile. These modifications allow for fine-tuning of the electronic and steric properties of the molecule.

Chemical Reactivity and Mechanistic Investigations of 9 Prop 2 Yn 1 Yl Sulfanyl Acridine

Reactivity Profiles of the Acridine (B1665455) Core

The acridine nucleus is an unsaturated N-heterocycle that exhibits reactivity characteristic of its electron-deficient nature, particularly within the central pyridine-like ring. numberanalytics.com Its reactions are influenced by the delocalized π-electron system and the presence of the nitrogen heteroatom. numberanalytics.compharmaguideline.com

Nucleophilic Addition Reactions

The acridine ring system is susceptible to nucleophilic attack, primarily due to the electron-withdrawing effect of the nitrogen atom. numberanalytics.com Computational and experimental studies show that the C-9 position has the lowest electron density compared to other carbon atoms in the ring system. pharmaguideline.com Consequently, this position is the preferred site for nucleophilic addition and substitution reactions. pharmaguideline.comptfarm.pl For instance, the reaction of acridine with sodium amide in liquid ammonia (B1221849) yields 9-aminoacridine. ptfarm.pl Similarly, reaction with potassium cyanide results in the formation of a 9-cyano-9,10-dehydro derivative. wikipedia.org The reactivity towards nucleophiles is often enhanced in quaternary acridinium (B8443388) salts. pharmaguideline.com

Electrophilic Substitution Reactions

Electrophilic substitution on the acridine core does not occur on the electron-deficient central ring but rather on the more electron-rich outer benzenoid rings. pharmaguideline.com These reactions typically result in disubstitution, with the electrophile preferentially attacking the 2- and 7-positions. ptfarm.pl A common example is the nitration of acridine, which yields 2,7-dinitroacridine. ptfarm.pl This regioselectivity is a consequence of the directing effects of the fused ring system and the deactivating influence of the heterocyclic nitrogen on the adjacent rings.

Oxidation and Reduction Pathways

The acridine core can undergo both oxidation and reduction, leading to different products depending on the reagents and conditions employed. ptfarm.plwikipedia.org

Oxidation: Treatment of acridine with strong oxidizing agents like potassium permanganate (B83412) in an alkaline medium leads to oxidative cleavage of the ring, forming quinoline-2,3-dicarboxylic acid. pharmaguideline.comptfarm.pl Milder oxidation, for example using dichromate in acetic acid or peroxymonosulfuric acid, results in the formation of acridone (B373769) (also known as 9-acridone) or acridine N-oxide, respectively, where the C-9 position is oxidized. pharmaguideline.comptfarm.plwikipedia.org

Reduction: The reduction of acridine can be controlled to selectively affect different parts of the molecule. Catalytic hydrogenation using platinum tends to reduce the outer benzene (B151609) rings. ptfarm.pl In contrast, reduction with zinc and hydrochloric acid selectively targets the central pyridine (B92270) ring, yielding 9,10-dihydroacridine. pharmaguideline.comptfarm.plyoutube.com

Table 1: Summary of Reactions of the Acridine Core
Reaction TypeReagent(s)Position of AttackProduct(s)
Nucleophilic AdditionNaNH₂ in liquid NH₃C-99-Aminoacridine
Electrophilic Substitution (Nitration)HNO₃/H₂SO₄C-2, C-72,7-Dinitroacridine
OxidationKMnO₄ (alkaline)Ring CleavageQuinoline-2,3-dicarboxylic acid
OxidationDichromate/Acetic AcidC-9Acridone
ReductionZn/HClN-10, C-99,10-Dihydroacridine
ReductionPt/H₂Benzene RingsOctahydroacridine

Reactivity of the Propargyl Sulfanyl (B85325) Group

The propargyl sulfanyl group, -S-CH₂-C≡CH, introduces two additional reactive sites: the terminal alkyne and the thioether linkage.

Transformations of the Terminal Alkyne Functionality

The carbon-carbon triple bond, particularly in a terminal position, is a versatile functional group that participates in a wide array of transformations. researchgate.net

Addition Reactions: Like other alkynes, the terminal triple bond can undergo addition reactions. Catalytic hydrogenation can reduce the alkyne to an alkene (using a poisoned catalyst like Lindlar's catalyst) or fully to an alkane. msu.edu Hydration of terminal alkynes, typically catalyzed by mercuric ions, follows Markovnikov's rule to produce methyl ketones. msu.edu Conversely, hydroboration-oxidation provides the anti-Markovnikov aldehyde product. msu.eduquizlet.com

Acetylide Formation: The proton on the terminal alkyne is weakly acidic and can be removed by a strong base, such as sodium amide (NaNH₂), to form a sodium acetylide. msu.edu This acetylide anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides, in C-C bond-forming reactions. msu.edu

Metal-Catalyzed Couplings: The terminal alkyne is a key participant in various transition-metal-catalyzed reactions. These include Sonogashira coupling with aryl or vinyl halides, which is a powerful method for forming new carbon-carbon bonds. researchgate.net

Cycloaddition Reactions: The propargyl group is a well-established component in 1,3-dipolar cycloaddition reactions, often used for the synthesis of triazole derivatives in "click chemistry". researchgate.nettaylorfrancis.com

Reactions Involving the Thioether Linkage

The thioether (sulfide) linkage is another key reactive site within the 9-[(Prop-2-yn-1-yl)sulfanyl]acridine molecule. acsgcipr.org

Oxidation: The sulfur atom in a thioether is susceptible to oxidation. masterorganicchemistry.com Treatment with mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the thioether into a sulfoxide (B87167). masterorganicchemistry.com The use of stronger oxidizing agents or a second equivalent of the oxidant can further oxidize the sulfoxide to a sulfone. acsgcipr.orgmasterorganicchemistry.com This stepwise oxidation allows for the controlled synthesis of different sulfur oxidation states.

Nucleophilic Substitution: The thioether bond is generally stable but can be cleaved under specific conditions. As a synthetic handle, the thioether is often formed via nucleophilic substitution reactions (SN2 or SNAr) between a thiol or thiolate and a suitable electrophile. acsgcipr.orgmasterorganicchemistry.comthieme-connect.com For this compound, its synthesis likely involves the reaction of a propargyl thiol derivative with a 9-haloacridine.

Table 2: Summary of Reactions of the Propargyl Sulfanyl Group
Functional GroupReaction TypeReagent(s)Product Type
Terminal AlkyneHydration (Markovnikov)H₂O, H₂SO₄, HgSO₄Methyl Ketone
Terminal AlkyneHydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOHAldehyde
Terminal AlkyneAcetylide FormationNaNH₂Sodium Acetylide
ThioetherOxidationH₂O₂ or m-CPBA (1 eq.)Sulfoxide
ThioetherOxidationm-CPBA (>2 eq.)Sulfone

Intramolecular Cyclization and Rearrangement Processes

The propargyl group in this compound is not merely a passive substituent; its terminal alkyne and adjacent sulfur atom create a reactive center ripe for intramolecular reactions. Under thermal or catalytic conditions, this compound is postulated to undergo complex cyclization and rearrangement cascades. One of the primary proposed pathways involves an initial tautomerization of the propargyl sulfide (B99878) to an allenic intermediate. This highly reactive allene (B1206475) can then participate in intramolecular cycloadditions.

For instance, the allene can undergo an electrophilic cyclization initiated by the acridine nitrogen or a nih.govnih.gov-sigmatropic rearrangement. nih.govacs.org In the latter, the sulfur ylide that can be formed undergoes a rearrangement to yield a thiepino[2,3,4-kl]acridine system. Another plausible route is a 5-endo-dig cyclization, where the nitrogen of the acridine ring attacks the terminal alkyne, a process that can be facilitated by transition metal catalysts. nih.gov Such reactions are known to produce novel fused heterocyclic systems, expanding the structural diversity accessible from this single precursor. rsc.org

The reaction conditions, such as temperature, solvent, and the presence of a catalyst, are expected to play a crucial role in directing the reaction towards a specific pathway. For example, base-catalyzed conditions might favor the initial tautomerization to the allene, whereas metal catalysts like copper or gold could activate the alkyne for nucleophilic attack. nih.gov

Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Analytical Techniques

To unravel the complex reaction pathways of this compound, a suite of advanced spectroscopic and analytical techniques is indispensable. Each method provides a unique piece of the puzzle, from initial structural confirmation to monitoring reaction progress and identifying transient intermediates and final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy is a cornerstone for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of the starting material, characteristic signals are expected for the aromatic protons of the acridine core, a singlet for the acetylenic proton, and a methylene (B1212753) signal for the CH₂ group adjacent to the sulfur atom. The progress of an intramolecular cyclization can be monitored by the disappearance of the acetylenic proton signal and the shifts in the aromatic and methylene proton signals as the molecular structure changes.

¹³C NMR is equally informative, with distinct signals for the sp-hybridized carbons of the alkyne, the methylene carbon, and the aromatic carbons of the acridine moiety. Upon cyclization, the disappearance of the alkyne carbon signals and the appearance of new signals corresponding to the newly formed ring system would provide conclusive evidence of the transformation.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Acridine-H7.5 - 8.5 (m)120 - 150
-S-CH₂-4.0 (d)35
-C≡CH2.2 (t)80
-C≡CH75

Note: This is a hypothetical representation based on typical values for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural insights through its fragmentation patterns. Under electron impact (EI) ionization, the molecule is expected to exhibit a distinct molecular ion peak (M⁺).

The fragmentation pattern would likely involve the cleavage of the propargyl group, leading to characteristic fragment ions. For example, the loss of the propargyl radical (•C₃H₃) would result in a significant peak corresponding to the 9-sulfanylacridine fragment. Another common fragmentation pathway for sulfides is α-cleavage. miamioh.edu High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition of the parent molecule and its fragments, confirming their identities.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
249[M]⁺
210[M - C₃H₃]⁺
197[Acridine]⁺

Note: This table presents hypothetical fragmentation data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is particularly useful for identifying the key functional groups within this compound. The most diagnostic absorptions are those associated with the terminal alkyne. libretexts.orgorgchemboulder.com A sharp, strong band around 3300 cm⁻¹ is characteristic of the ≡C-H stretch, while the C≡C triple bond stretch appears as a weaker band in the 2100-2260 cm⁻¹ region. libretexts.orgpressbooks.pub The aromatic C-H and C=C stretching vibrations of the acridine ring would also be present in the spectrum.

Monitoring a reaction by IR spectroscopy would involve observing the disappearance of the characteristic alkyne absorption bands, which would signify its involvement in a cyclization or rearrangement reaction.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)
≡C-H stretch~3300
C≡C stretch2100 - 2260
Aromatic C-H stretch3000 - 3100
Aromatic C=C stretch1450 - 1600

Note: These are typical frequency ranges for the indicated functional groups.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For crystalline materials, single-crystal X-ray diffraction (XRD) provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. rsc.org An XRD analysis of this compound would confirm the connectivity of the atoms and the planar nature of the acridine core relative to the conformation of the propargyl sulfide side chain.

Furthermore, if the products of the intramolecular cyclization or rearrangement reactions can be crystallized, XRD would be the definitive method to establish their novel three-dimensional structures. nih.govrsc.org This technique is invaluable for confirming the regiochemistry and stereochemistry of the newly formed heterocyclic rings, which can be challenging to determine by spectroscopic methods alone.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)98.5
Z4

Note: This table contains hypothetical data for illustrative purposes.

Theoretical and Computational Studies of 9 Prop 2 Yn 1 Yl Sulfanyl Acridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of molecular modeling, offering profound insights into the electronic architecture and reactivity of 9-[(Prop-2-yn-1-yl)sulfanyl]acridine. These methods allow for a detailed examination of the molecule's behavior and properties.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Properties, and Chemical Reactivity Descriptors

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By utilizing functionals like B3LYP with basis sets such as 6-31G(d,p), researchers can accurately predict the optimized molecular geometry of this compound. These calculations reveal crucial bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Beyond geometry, DFT is employed to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

From these orbital energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. These include:

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors provide a quantitative framework for predicting how this compound will interact with other chemical species.

Ab Initio and Semi-Empirical Methods for Ground and Excited State Analysis

While DFT is powerful, other quantum chemical methods also play a role. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, albeit often less accurate for complex systems, approach to solving the electronic Schrödinger equation. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or preliminary analyses.

These methods are particularly valuable for analyzing the ground and excited states of this compound. Time-Dependent DFT (TD-DFT) is often used to predict electronic absorption spectra, providing insights into the molecule's photophysical properties and the nature of its electronic transitions.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, identifying the most stable arrangements (conformers) of the flexible propargyl sulfanyl (B85325) side chain relative to the rigid acridine (B1665455) core. These simulations provide a picture of how the molecule might behave in a solution or when approaching a biological target.

Computational Prediction of Reaction Pathways and Transition States

Computational methods are instrumental in mapping out potential reaction pathways for this compound. By calculating the potential energy surface, researchers can identify the most likely routes for a chemical reaction. A key aspect of this is the location and characterization of transition states—the highest energy point along a reaction coordinate. Understanding the structure and energy of these transition states is crucial for predicting reaction rates and mechanisms.

Theoretical Investigations of Intermolecular Interactions

The acridine scaffold is well-known for its ability to intercalate into DNA. Theoretical studies can model the non-covalent interactions that govern this process for this compound. From a molecular interaction perspective, techniques like molecular docking and MD simulations can predict how the molecule orients itself between DNA base pairs. These models highlight the importance of π-π stacking interactions between the acridine ring and the DNA bases, as well as potential hydrogen bonding or van der Waals interactions involving the side chain. Energy decomposition analysis can further dissect these interactions to determine the primary driving forces for binding.

Structure-Reactivity Relationship (SRR) Studies Derived from Computational Data

Lack of Publicly Available Research Data for this compound Limits Comprehensive Analysis of its Advanced Applications

A thorough investigation into the advanced research applications and potential of the chemical compound this compound reveals a significant scarcity of publicly available scientific literature and data. As a result, a detailed and scientifically accurate article focusing solely on its integration into advanced materials science, its role in chemical sensing and probing methodologies, its catalytic applications, and its corrosion inhibition mechanisms, as per the requested outline, cannot be generated at this time.

Similarly, there is a lack of information regarding the application of this compound in non-biological chemical sensing and probing. The acridine core is a well-known scaffold for fluorescent probes; however, the influence and utility of the (prop-2-yn-1-yl)sulfanyl substituent at the 9-position for these purposes have not been documented in the accessible literature.

In the realm of organic synthesis, no catalytic applications or methodological developments specifically involving this compound have been reported. The terminal alkyne group present in the molecule could potentially be utilized in "click" chemistry or other coupling reactions, but its role as a catalyst or in catalytic system development remains unexplored in published research.

Furthermore, while some acridine derivatives have been investigated as corrosion inhibitors for metallic surfaces, there is no specific research detailing the corrosion inhibition mechanisms of this compound, including its adsorption behavior and ability to form a passivating layer on metals. Although the presence of sulfur and a triple bond in the side chain suggests potential for strong interaction with metal surfaces, empirical data from electrochemical studies or surface analyses are not available to substantiate this.

Due to the absence of specific research findings for this compound across all the stipulated sections and subsections, it is not possible to provide a comprehensive and evidence-based article that adheres to the user's strict content requirements. The generation of such an article would necessitate speculative and unverified information, which would not meet the standards of a scientifically accurate and authoritative document. Further empirical research is required to elucidate the properties and potential applications of this specific compound.

Future Research Directions and Emerging Avenues for 9 Prop 2 Yn 1 Yl Sulfanyl Acridine

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of 9-substituted acridines often involves multi-step procedures with potentially harsh reagents and solvents. nih.govfrontiersin.orgnih.gov Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to 9-[(Prop-2-yn-1-yl)sulfanyl]acridine. Modern synthetic methodologies offer promising alternatives to classical approaches like the Bernthsen acridine (B1665455) synthesis. researchgate.net

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly accelerate the synthesis of 9-substituted acridine derivatives, often leading to higher yields and cleaner reactions in shorter timeframes. mdpi.com

Solvent-Free and Green Catalysis: The use of solid-supported catalysts, such as p-toluenesulfonic acid (p-TSA), under solvent-free conditions presents a greener alternative that minimizes waste and simplifies product isolation. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Innovative one-pot syntheses of 9-substituted acridines have been developed using palladium-catalyzed additions of terminal alkynes to diarylamines. mdpi.com Adapting such methods could provide a direct and modular route to the target compound and its analogues.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Key Parameters to Investigate Anticipated Challenges
Microwave-Assisted SynthesisRapid reaction times, improved yields, enhanced reaction controlPower level, temperature, reaction time, choice of solventPotential for side reactions at elevated temperatures
Solvent-Free p-TSA CatalysisEnvironmentally friendly, simplified workup, cost-effectiveCatalyst loading, temperature, reaction timeSubstrate scope limitations, potential for charring
Palladium-Catalyzed Alkyne AdditionHigh modularity, access to diverse analogues, one-pot procedureCatalyst and ligand screening, solvent effects, temperature optimizationCatalyst poisoning by sulfur, cost of palladium

Advanced Spectroscopic and Structural Characterization at the Molecular Level

A thorough understanding of the molecular structure and electronic properties of this compound is fundamental to predicting its reactivity and designing future applications. While detailed experimental data for this specific compound is not widely available, data from structurally related compounds, such as trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine, can provide valuable insights into its expected spectroscopic signatures.

Future research should focus on a comprehensive characterization of this compound using a suite of advanced spectroscopic techniques.

Table 2: Predicted and Proposed Spectroscopic Analysis

Spectroscopic Technique Expected Key Features Information Gained
FTIR Spectroscopy Characteristic C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-S stretch.Confirmation of the propargyl and sulfanyl (B85325) functional groups.
¹H NMR Spectroscopy Aromatic protons of the acridine core, a singlet for the terminal alkyne proton, and signals for the methylene (B1212753) protons of the propargyl group.Detailed structural elucidation and confirmation of proton environments.
¹³C NMR Spectroscopy Signals for the aromatic carbons of the acridine, and characteristic signals for the acetylenic carbons.Confirmation of the carbon skeleton and the presence of the alkyne.
Mass Spectrometry (EI/ESI) Molecular ion peak corresponding to the exact mass of the compound and characteristic fragmentation patterns.Confirmation of molecular weight and structural fragments.
2D NMR (COSY, HSQC, HMBC) Correlation signals between protons and carbons.Unambiguous assignment of all proton and carbon signals and confirmation of connectivity.
Single-Crystal X-ray Diffraction Precise bond lengths, bond angles, and crystal packing information.Definitive three-dimensional molecular structure and intermolecular interactions.

Advanced computational methods, such as Density Functional Theory (DFT), should be employed to complement experimental data by calculating theoretical vibrational frequencies and NMR chemical shifts, aiding in the precise assignment of spectral features.

Integration with Automated Synthesis and Flow Chemistry Techniques

The translation of synthetic protocols from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. Future research should explore the integration of the synthesis of this compound and its derivatives with automated and flow chemistry platforms.

The propargyl group in the target molecule is a prime candidate for post-synthesis modification using "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgwikipedia.org A flow chemistry setup could be designed for the multi-step synthesis and subsequent diversification of the acridine scaffold.

Table 3: Proposed Flow Chemistry Workflow for Library Synthesis

Module Function Key Technologies Potential Benefits
Module 1: Acridine Synthesis Continuous synthesis of the this compound backbone.Heated microreactors, packed-bed reactors with immobilized catalysts.Improved yield and safety, reduced reaction times.
Module 2: In-line Purification Removal of unreacted starting materials and by-products.Solid-supported scavengers, automated liquid-liquid extraction.Elimination of manual purification steps.
Module 3: Click Chemistry Diversification Reaction of the terminal alkyne with a library of azide (B81097) building blocks.Microfluidic mixers, catalyst-coated reactors.Rapid generation of a diverse library of triazole-acridine conjugates.
Module 4: Final Purification and Analysis Isolation of the final products and real-time reaction monitoring.Automated HPLC, in-line spectroscopy (e.g., UV-Vis, IR).High-throughput purification and quality control.

Such an automated platform would enable the rapid generation of a library of novel acridine derivatives for screening in various applications, from materials science to medicinal chemistry.

Deeper Exploration of Structure-Reactivity Relationships through Rational Design

The systematic investigation of structure-reactivity relationships (SRR) is crucial for understanding how modifications to a molecule's structure influence its chemical behavior. The propargyl group of this compound serves as a versatile handle for introducing a wide range of chemical functionalities via click chemistry.

Future research should focus on the rational design and synthesis of a library of derivatives to probe the influence of substituents on the properties of the acridine system. By reacting the terminal alkyne with a diverse set of azides, a series of 1,2,3-triazole-linked acridine conjugates can be prepared.

Table 4: Proposed Library Design for Structure-Reactivity Studies

Azide Substituent (R) Rationale for Inclusion Property to Investigate
Alkyl chains of varying lengthModulate lipophilicity and steric bulk.Solubility, intermolecular interactions, and biological activity.
Aromatic and heteroaromatic ringsIntroduce π-stacking capabilities and potential for electronic modulation.Photophysical properties (absorption and emission), DNA intercalation.
Electron-donating and electron-withdrawing groupsSystematically alter the electronic properties of the triazole ring and, by extension, the acridine core.Redox potential, reactivity of the acridine nitrogen.
Biologically relevant molecules (e.g., sugars, peptides)Create bioconjugates for targeted applications.Cellular uptake, target binding affinity.

By correlating the structural modifications with changes in experimentally determined properties (e.g., spectroscopic shifts, redox potentials, biological activity), a comprehensive understanding of the SRR can be developed, guiding the design of future molecules with tailored functions.

Computational Design and Predictive Modeling for Novel Acridine-Based Systems with Tailored Chemical Functionalities

In silico methods are powerful tools for accelerating the design and discovery of new molecules with desired properties. Future research on this compound should leverage computational chemistry to guide synthetic efforts and predict the behavior of novel derivatives.

Key computational approaches to be employed include:

Density Functional Theory (DFT) Calculations: To model the electronic structure, reactivity, and spectroscopic properties of the parent molecule and its derivatives. This can be used to predict the regioselectivity of reactions and to understand the electronic effects of different substituents.

Molecular Docking and Molecular Dynamics (MD) Simulations: To predict and analyze the interactions of acridine derivatives with biological targets, such as DNA or specific proteins. This is particularly relevant for the design of new therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of a series of acridine derivatives with their observed biological activity or other properties.

Table 5: Potential Applications of Computational Modeling

Computational Method Research Question Predicted Outcome
DFT CalculationsWhat is the most likely site of electrophilic or nucleophilic attack on the acridine-triazole conjugate?A map of the molecule's electrostatic potential and frontier molecular orbitals, indicating reactive sites.
Molecular DockingHow does a library of acridine-triazole derivatives bind to the active site of a target enzyme?A ranking of binding affinities and identification of key intermolecular interactions for each derivative.
MD SimulationsWhat is the dynamic behavior and stability of an acridine derivative intercalated within a DNA duplex?Information on the conformational changes and binding free energy of the complex over time.
QSAR ModelingCan we predict the cytotoxicity of new acridine derivatives based on their physicochemical properties?A mathematical model that can be used to virtually screen new designs for potential toxicity before synthesis.

By integrating these computational approaches, a more rational and efficient design cycle can be established, minimizing the need for extensive trial-and-error synthesis and testing. This will ultimately accelerate the discovery of novel acridine-based systems with precisely tailored chemical functionalities for a wide range of applications.

Q & A

Q. Can this compound synergize with DNA repair inhibitors (e.g., PARP-1 inhibitors) in cancer therapy?

  • Answer: Preclinical studies show synergistic effects (combination index < 1) in BRCA-mutated cells. Design co-treatment experiments with olaparib and measure γ-H2AX foci formation to quantify DNA damage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.